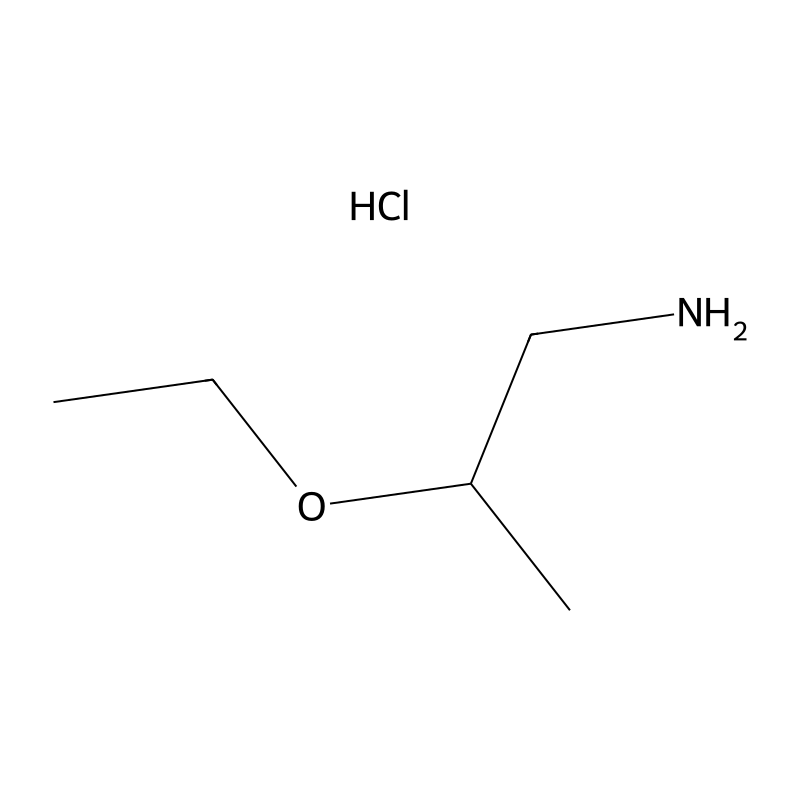

2-Ethoxy-propylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Proteomics Research

Summary of Application: 2-Ethoxy-propylamine hydrochloride is used in proteomics research. Proteomics is a branch of biology that studies proteins, their structures, and functions.

Gas Chromatography

Summary of Application: 2-Ethoxy-propylamine hydrochloride might be used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition.

Methods of Application: The compound might be used in the separation of a complex mixture of amines in water, including the most volatile types. The specific method involves the use of a Select CP-Volamine GC column and flame ionization detection (FID).

Results or Outcomes: The column exhibits excellent stability for basic aqueous samples, resulting in longer lifetimes even for demanding samples.

Reactions with Carbonyls

Methods of Application: The reaction is acid-catalyzed and reversible, similar to acetal formation.

Results or Outcomes: The rate at which these imine compounds are formed is generally greatest near a pH of 5, and drops at higher and lower pH’s.

Reactions with Acid Chlorides

Summary of Application: Acid chlorides can react with 2-Ethoxy-propylamine hydrochloride to form amides.

Reactions with Sulfonyl Chlorides

Summary of Application: Amines react with sulfonyl groups to form sulfonamides.

Methods of Application: The reaction to form sulfonamides occurs under alkaline conditions to keep the amine nucleophilic.

2-Ethoxy-propylamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 139.62 g/mol. This compound is characterized by the presence of an ethoxy group, which contributes to its unique chemical properties. It is typically encountered as a hydrochloride salt, making it more soluble in water compared to its free base form. The compound is recognized for its versatility in various

- Nucleophilic Substitution: The amine group can engage in nucleophilic substitution reactions with halogenoalkanes, leading to the formation of secondary and tertiary amines.

- Acid-Base Reactions: As an amine, it reacts with acids to form salts and can regenerate the free amine when treated with bases.

- Condensation Reactions: The compound can react with carbonyl compounds, such as aldehydes or ketones, to form imines or Schiff bases.

Common reagents used in these reactions include halogenoalkanes for nucleophilic substitution, hydrochloric acid for salt formation, and carbonyl compounds for condensation reactions .

The synthesis of 2-Ethoxy-propylamine hydrochloride generally involves the reaction of 2-ethoxypropylamine with hydrochloric acid. The reaction conditions are carefully controlled to optimize yield and purity.

General Synthetic Route:- Starting Material: 2-Ethoxypropylamine

- Reagent: Hydrochloric acid (HCl)

- Reaction Conditions: Conducted under controlled temperature and pressure.

In industrial settings, large-scale synthesis may incorporate distillation, crystallization, and purification processes to enhance product quality .

2-Ethoxy-propylamine hydrochloride finds numerous applications across various fields:

- Chemistry: Utilized as a reagent in organic synthesis and as an intermediate in the preparation of diverse chemical compounds.

- Biology: Employed in biochemical studies and as a precursor for biologically active molecules.

- Medicine: Investigated for potential therapeutic properties and used in drug development.

- Industry: Applied in the production of specialty chemicals and materials .

Interaction studies involving 2-Ethoxy-propylamine hydrochloride focus on its reactivity with other chemical species. Its nucleophilic nature allows it to interact with electrophiles, leading to various products depending on the reaction conditions. Additionally, studies may explore its interactions within biological systems, assessing its effects on cellular pathways or potential toxicity .

Several compounds share structural similarities with 2-Ethoxy-propylamine hydrochloride:

- Propylamine: A primary amine that lacks the ethoxy group, resulting in different steric and electronic properties.

- Ethylamine: Another primary amine with a shorter carbon chain; it exhibits distinct reactivity patterns compared to 2-Ethoxy-propylamine hydrochloride.

- Isopropylamine: A branched primary amine that differs in structure but shares some reactivity characteristics.

Comparison TableCompound Structure Type Unique Features 2-Ethoxy-propylamine hydrochloride Secondary Amine Ethoxy group enhances solubility and reactivity Propylamine Primary Amine Lacks ethoxy; simpler reactivity Ethylamine Primary Amine Shorter chain; different boiling point Isopropylamine Primary Amine Branched structure; distinct steric effects

| Compound | Structure Type | Unique Features |

|---|---|---|

| 2-Ethoxy-propylamine hydrochloride | Secondary Amine | Ethoxy group enhances solubility and reactivity |

| Propylamine | Primary Amine | Lacks ethoxy; simpler reactivity |

| Ethylamine | Primary Amine | Shorter chain; different boiling point |

| Isopropylamine | Primary Amine | Branched structure; distinct steric effects |

The presence of the ethoxy group in 2-Ethoxy-propylamine hydrochloride provides unique steric and electronic effects that distinguish it from these other amines .

The synthesis of 2-ethoxy-propylamine hydrochloride emerged from mid-20th-century advancements in alkoxyalkylamine chemistry. Early methods for producing alkoxyalkylamines, such as the condensation of acrylonitrile with alcohols catalyzed by ammonia, were documented in patents from the 1960s. The hydrochloride derivative gained prominence in the 2000s as a stable salt form for industrial and research applications, with its first detailed characterization appearing in PubChem entries around 2009. The compound’s development paralleled growing interest in functionalized amines for pharmaceutical and material science applications, driven by its unique balance of hydrophilicity and reactivity.

Significance in Organic Chemistry

2-Ethoxy-propylamine hydrochloride serves as a versatile intermediate in organic synthesis. Its ethoxy group enhances solubility in polar solvents, while the primary amine functionality enables participation in nucleophilic substitutions, condensations, and reductive aminations. This dual reactivity makes it critical for constructing complex molecules, such as β-arrestin-biased agonists and Hsp70 modulators. Compared to simpler amines like ethylamine, its branched structure reduces steric hindrance, facilitating regioselective reactions in heterocyclic chemistry.

Classification within Amine Compounds

This compound belongs to the secondary amine subclass due to its nitrogen atom bonded to two alkyl groups (the ethoxypropyl chain and a methyl group). Its classification is distinct from:

- Primary amines (e.g., ethylamine), which have one alkyl group.

- Tertiary amines (e.g., triethylamine), which have three alkyl groups.

The hydrochloride salt form further classifies it as an alkylammonium chloride, enhancing its stability and crystallinity compared to the free base.

Chemical Identifiers and Nomenclature

The compound is systematically identified as follows:

| Property | Value |

|---|---|

| IUPAC Name | 2-Ethoxypropan-1-amine hydrochloride |

| CAS Registry Number | 1184979-76-7 |

| Molecular Formula | C₅H₁₄ClNO |

| Molecular Weight | 139.62 g/mol |

| SMILES | CCOC(C)CN.Cl |

| InChI Key | AZBRERYHQCIIAD-UHFFFAOYSA-N |

Synonymous terms include 2-ethoxypropylamine HCl and (2-ethoxypropyl)ammonium chloride.

Current Research Applications Overview

Recent studies highlight its utility in:

- Drug Discovery: As a precursor for β-arrestin-biased β₂-adrenoceptor agonists, which show promise in treating asthma without cardiac side effects.

- Agrochemical Synthesis: Building block for herbicides and surfactants due to its ability to form stable quaternary ammonium salts.

- Material Science: Key intermediate in synthesizing ionic liquids and polymer modifiers, leveraging its ionic character and thermal stability.

Ongoing research explores its role in catalytic systems and as a ligand in transition-metal complexes for asymmetric synthesis.

Tables

Table 1: Synthetic Methods for 2-Ethoxy-propylamine Hydrochloride

Table 2: Comparative Properties of Alkoxyalkylamines

| Compound | Boiling Point (°C) | Solubility (H₂O) | pKa |

|---|---|---|---|

| 2-Ethoxy-propylamine HCl | 136–138 (decomp.) | High | 9.1 |

| 3-Ethoxypropylamine | 136–138 | Moderate | 10.2 |

| Ethylamine | 16.6 | High | 10.8 |

Molecular Formula and Weight Analysis

The molecular formula of 2-ethoxy-propylamine hydrochloride is established as C₅H₁₄ClNO, representing a relatively compact organic molecule with specific atomic composition [1] [2]. The compound exhibits a molecular weight of 139.62 grams per mole, with a monoisotopic mass of 139.076392 daltons [1] [3]. The Chemical Abstracts Service has assigned the registry number 1184979-76-7 to this compound, while the European Community number is designated as 975-172-1 [1].

Table 1: Molecular Formula and Weight Analysis

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₄ClNO |

| Molecular Weight (g/mol) | 139.62 |

| Monoisotopic Mass (Da) | 139.076392 |

| CAS Number | 1184979-76-7 |

| EC Number | 975-172-1 |

| PubChem CID | 22450283 (parent compound) |

| MDL Number | MFCD09997700 |

| IUPAC Name | 2-ethoxypropan-1-amine hydrochloride |

The structural identification through various chemical notation systems reveals the compound's systematic organization [1]. The Simplified Molecular Input Line Entry System notation is represented as CCOC(C)CN.Cl, indicating the connectivity pattern of atoms within the molecule [2]. The International Chemical Identifier provides a standardized representation as InChI=1S/C5H13NO.ClH/c1-3-7-5(2)4-6;/h5H,3-4,6H2,1-2H3;1H, with the corresponding InChIKey being AZBRERYHQCIIAD-UHFFFAOYSA-N [1].

Structural Representation and Conformational Analysis

The structural architecture of 2-ethoxy-propylamine hydrochloride exhibits a linear aliphatic arrangement with distinct functional domains [1] [2]. The molecule comprises a three-carbon propyl backbone with an ethoxy substituent at the second carbon position and a primary amine group at the terminal carbon [4]. The conformational flexibility of this compound is characterized by three rotatable bonds, providing moderate structural adaptability [5].

The compound demonstrates a total atom count of 21 atoms, including 8 heavy atoms that contribute to its molecular framework [5]. The spatial arrangement allows for effective hydrogen bonding interactions, with two hydrogen bond donor sites and two hydrogen bond acceptor sites [5]. The topological polar surface area is estimated at approximately 35.2 Ų, indicating suitable characteristics for molecular interactions and potential membrane permeability [5].

Table 2: Structural Characteristics and Molecular Descriptors

| Structural Parameter | Value | Significance |

|---|---|---|

| Total Atom Count | 21 atoms | Relatively small organic molecule |

| Heavy Atom Count | 8 heavy atoms | Moderate molecular complexity |

| Hydrogen Bond Donors | 2 | Strong hydrogen bonding capability |

| Hydrogen Bond Acceptors | 2 | Good solvation potential |

| Rotatable Bond Count | 3 | Moderate conformational flexibility |

| Topological Polar Surface Area | 35.2 Ų | Suitable for membrane interactions |

| Formal Charge | +1 | Cationic character in solution |

| Stereocenter Count | 0 | No stereochemical complexity |

Functional Group Classification

The functional group analysis of 2-ethoxy-propylamine hydrochloride reveals a complex arrangement of chemically distinct moieties [6] [7]. The primary amine group (-NH₂) located at the terminal carbon represents the most significant functional group, serving as the basic nitrogen center and primary protonation site [8]. This primary aliphatic amine exhibits characteristic basicity and forms the foundation for the hydrochloride salt formation [8].

The ether functional group (-O-) positioned between the ethyl and propyl portions provides electron-donating characteristics and contributes to the compound's solubility properties [6] [7]. The ethoxy substituent attached to the ether oxygen introduces hydrophobic contributions to the overall molecular character [9]. The hydrochloride salt component, associated with the amine nitrogen, creates an ionic form that significantly enhances both chemical stability and water solubility [8].

Table 3: Functional Group Classification and Analysis

| Functional Group | Position | Classification | Chemical Significance |

|---|---|---|---|

| Primary Amine (-NH₂) | Terminal carbon (C-1) | Primary aliphatic amine | Basic nitrogen center, protonation site |

| Ether (-O-) | Between ethyl and propyl groups | Aliphatic ether | Electron-donating, increases solubility |

| Hydrochloride Salt (HCl) | Associated with amine nitrogen | Amine hydrochloride salt | Ionic form, enhances stability |

| Alkyl Chain (Ethyl) | Attached to ether oxygen | Ethoxy substituent | Hydrophobic contribution |

| Alkyl Chain (Propyl) | Central backbone | Propyl framework | Structural backbone |

Parent Compound Relationship with 2-Ethoxypropan-1-amine

The relationship between 2-ethoxy-propylamine hydrochloride and its parent compound 2-ethoxypropan-1-amine represents a classic example of pharmaceutical salt formation [4] [10]. The parent compound, 2-ethoxypropan-1-amine, possesses the molecular formula C₅H₁₃NO and a molecular weight of 103.16 grams per mole [4]. The Chemical Abstracts Service registry number for the parent compound is 88183-49-7 [4].

The transformation from the parent compound to the hydrochloride salt involves acid-base salt formation through the addition of hydrochloric acid to the free amine [8] [10]. This chemical modification results in the addition of 36.46 grams per mole to the molecular weight, creating the final hydrochloride salt with enhanced properties [10]. The salt formation process significantly increases water solubility while providing enhanced chemical and physical stability compared to the parent compound [8] [10].

Table 4: Parent Compound Relationship Analysis

| Aspect | Description |

|---|---|

| Parent Compound Name | 2-Ethoxypropan-1-amine |

| Parent CAS Number | 88183-49-7 |

| Parent Molecular Formula | C₅H₁₃NO |

| Parent Molecular Weight | 103.16 g/mol |

| Transformation Type | Acid-base salt formation |

| Structural Relationship | HCl addition to free amine |

| Chemical Difference | Addition of HCl (+36.46 g/mol) |

| Solubility Change | Significantly increased water solubility |

| Stability Enhancement | Enhanced chemical and physical stability |

| Pharmaceutical Relevance | Common pharmaceutical salt form |

Crystalline Structure and Molecular Packing

The crystalline structure of 2-ethoxy-propylamine hydrochloride exhibits characteristic features of amine hydrochloride salts, with ionic interactions playing a crucial role in the solid-state organization [11] [12]. The compound's crystal structure is influenced by hydrogen bonding patterns between the protonated amine group and the chloride anion, creating a stable three-dimensional arrangement [11]. The cationic nature of the protonated amine facilitates strong electrostatic interactions with the chloride counterion, contributing to the overall crystal stability [12].

The molecular packing in the crystalline state is characterized by the formation of hydrogen bond networks, where both the hydroxyl group and the amine group participate in hydrogen bonding with chloride anions [11]. The crystalline arrangement typically displays intermolecular interactions that include N-H···Cl hydrogen bonds, which are fundamental to the structural integrity of the crystal lattice [12]. The packing efficiency is enhanced by the relatively compact molecular structure and the ability to form multiple hydrogen bonding interactions simultaneously [11].

Computational Modeling of Molecular Geometry

Computational modeling approaches for 2-ethoxy-propylamine hydrochloride utilize density functional theory methods to predict molecular geometry and electronic properties [13] [14]. The B3LYP functional with 6-31G(d,p) basis set represents a commonly employed computational approach for geometry optimization of similar amine compounds [15] [16]. These computational methods provide valuable insights into the preferred conformational arrangements and electronic distribution within the molecule [13] [14].

The molecular geometry optimization reveals the preferred spatial arrangement of atoms, with particular attention to the orientation of the ethoxy group relative to the propylamine backbone [15]. Computational calculations indicate that the molecule adopts conformations that minimize steric hindrance while maximizing favorable electrostatic interactions [17]. The electronic structure calculations provide information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which are essential for understanding the compound's reactivity and electronic properties [15] [16].

Physical State and Appearance Characteristics

2-Ethoxy-propylamine hydrochloride (CAS: 1184979-76-7) exists as a solid crystalline powder at room temperature [1] [2]. The compound typically appears as a white to off-white powder, characteristic of amine hydrochloride salts [3]. The molecular formula is C₅H₁₄ClNO with a molecular weight of 139.62 g/mol [2] [4]. The exact mass of the compound is 139.076392 Da, with a monoisotopic mass of 139.076392 Da [2] [5]. The compound has a formal charge of 0 and consists of 2 covalently-bonded units representing the amine component and the hydrochloride ion [2].

The heavy atom count is 8, reflecting the presence of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms in the molecular structure [2]. The compound exhibits hydrogen bonding capabilities with 2 hydrogen bond donor sites and 2 hydrogen bond acceptor sites [2] [4]. The rotatable bond count is 4, indicating moderate conformational flexibility in the molecular structure [2] [4].

Solubility Profile in Various Solvents

2-Ethoxy-propylamine hydrochloride demonstrates enhanced solubility characteristics compared to its parent compound due to the presence of the hydrochloride salt form. The salt formation significantly improves water solubility, a common phenomenon observed in amine hydrochloride compounds [6] [7]. Related propylamine hydrochlorides, such as propylamine hydrochloride (CAS: 556-53-6), exhibit high water solubility of 100 mg/mL, appearing as clear, colorless solutions [6] [7].

The parent compound, 2-ethoxypropan-1-amine (CAS: 88183-49-7), shows different solubility characteristics. Similar ethoxy-substituted amines demonstrate solubility in organic solvents such as ethanol, methanol, and acetone, but limited solubility in water [8]. The presence of the ethoxy group enhances lipophilicity while the amine function provides polar character, resulting in amphiphilic properties .

Acid-Base Properties and pKa Determination

The acid-base properties of 2-Ethoxy-propylamine hydrochloride are influenced by its amine functional group. Primary aliphatic amines typically exhibit basic properties with pKa values ranging from 9-11 [10] [11]. The parent compound propylamine demonstrates a pKa of 10.71, indicating strong basic character [12] [13]. The presence of the ethoxy substituent on the propyl chain can influence the basicity through inductive effects.

Amine hydrochloride salts represent the protonated form of the corresponding amine, where the nitrogen atom bears a positive charge. The compound acts as a weak acid in solution, with the ability to donate a proton to reform the free amine and hydrochloric acid [10]. The equilibrium between the protonated and deprotonated forms depends on the solution pH and the specific pKa value of the amine [11].

Partition Coefficients and Lipophilicity Parameters

The partition coefficient (log P) provides crucial information about the compound's lipophilicity and its potential for biological membrane penetration. The parent compound 2-ethoxypropan-1-amine contains both hydrophilic (amine) and hydrophobic (ethoxy alkyl) components, resulting in moderate lipophilicity [14] . The ethoxy group contributes to increased lipophilicity compared to simple aliphatic amines .

Partition coefficients between octanol and water are commonly used to assess drug-like properties and membrane permeability [15]. The presence of the ethoxy group typically increases the log P value compared to unsubstituted amines, facilitating cellular uptake and distribution . However, the hydrochloride salt form reduces overall lipophilicity due to the ionic nature of the salt [14].

Thermal Stability and Calorimetric Studies

Thermal analysis of amine hydrochloride compounds reveals characteristic decomposition patterns. Similar compounds exhibit thermal stability up to temperatures ranging from 200-300°C before decomposition begins [16]. The thermal decomposition typically occurs in multiple stages, with initial loss of hydrogen chloride followed by decomposition of the organic component [16].

Differential scanning calorimetry (DSC) studies on related amine hydrochlorides demonstrate melting points in the range of 140-180°C [17]. The thermal behavior is influenced by intermolecular hydrogen bonding and crystal packing effects [16]. Thermogravimetric analysis (TGA) reveals weight loss patterns corresponding to different decomposition stages, providing insights into thermal stability for storage and processing conditions [16].

Electronic Properties and Dipole Moment

The electronic properties of 2-Ethoxy-propylamine hydrochloride are influenced by the presence of electronegative atoms (nitrogen, oxygen, chlorine) and the overall molecular geometry. The compound exhibits polar character due to the presence of multiple heteroatoms and the ionic nature of the hydrochloride salt [18] [19].

The dipole moment arises from the asymmetric distribution of electron density within the molecule. The nitrogen atom in the protonated amine carries a partial positive charge, while the chloride ion provides negative charge [18]. The ethoxy substituent contributes additional dipole moments through the C-O bond polarity [18]. These electronic properties influence intermolecular interactions and solubility characteristics.

Hydrogen Bonding Capabilities and Intermolecular Forces

2-Ethoxy-propylamine hydrochloride exhibits significant hydrogen bonding capabilities due to the presence of multiple hydrogen bond donors and acceptors. The compound contains 2 hydrogen bond donor sites and 2 hydrogen bond acceptor sites [2] [4]. The protonated amine group can participate in hydrogen bonding as a donor, while the oxygen atom of the ethoxy group and the chloride ion serve as acceptors [20].

Intermolecular forces include hydrogen bonding between amine groups and chloride ions, as well as between ethoxy oxygen atoms and neighboring molecules [20]. Van der Waals forces contribute to molecular packing in the solid state [21]. The combination of these intermolecular forces influences the compound's physical properties including melting point, solubility, and crystal structure [20].

The hydrogen bonding network in the solid state affects the compound's thermal stability and dissolution behavior [22]. The presence of multiple hydrogen bonding sites enables the formation of extended networks that stabilize the crystal lattice [20]. These interactions are crucial for understanding the compound's behavior in different environments and its potential applications in pharmaceutical formulations.

[11] AAT Bioquest. pKa and pKb Reference Table. Available at: https://www.aatbio.com/data-sets/pka-and-pkb-reference-table

[12] ChemicalBook. Propylamine Properties. Available at: https://www.chemicalbook.com/ChemicalProductPropertyENCB8401908.htm

[13] PubChem. Propylamine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Propylamine

[8] ScienceDirect. Solubility measurement and data correlation of 2-ethoxy-1. Available at: https://www.sciencedirect.com/science/article/abs/pii/S0021961424001186

[15] Partition coefficients and their uses. Available at: https://agora.cs.wcu.edu/~huffman/lectures/figures/cr60274a001.pdf

[14] Behavioral and serotonin receptor properties of 4-substituted. Available at: https://scispace.com/pdf/behavioral-and-serotonin-receptor-properties-of-4-4py5sk3dqx.pdf

Benchchem. 3-(2-Ethoxyphenyl)propan-1-amine. Available at: https://www.benchchem.com/zh/product/b1612531

[16] Thermoanalytical Study and Purity Determination of Azelastine Hydrochloride. Available at: https://www.walshmedicalmedia.com/open-access/thermoanalytical-study-and-purity-determination-of-azelastine-hydrochloride-and-emedastine-difumarate-2153-2435.1000176.pdf

[18] Dielectric Constant and Dipole Moment of Various Organic Substances. Available at: https://studfile.net/preview/408309/page:10/

[19] Vibrational and electronic absorption spectroscopic profiling. Available at: https://www.sciencedirect.com/science/article/abs/pii/S0022286018307580

[20] Mechanistic studies on quadruple hydrogen bonding systems. Available at: https://research.tue.nl/files/3165320/200910550.pdf

[22] Development and utilization of a novel hydrogen bonding enhanced. Available at: https://www.sciencedirect.com/science/article/abs/pii/S0892687522000875

[17] The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl. Available at: https://pubs.acs.org/doi/10.1021/jm3009103

[21] Halogenoalkanes physical properties, hazards, uses. Available at: https://docbrown.info/page06/halogenoalkanes8.htm

[4] Vulcan Chem. 2-Ethoxy-propylamine hydrochloride. Available at: https://www.vulcanchem.com/product/VC2629470